molecular structure of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid
molecular structure of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid
An In-depth Technical Guide to the Molecular Structure of 1-Benzyl-4-phenylpiperidine-4-carboxylic Acid
This guide provides a detailed exploration of the , a pivotal compound in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with advanced analytical interpretations to offer a comprehensive understanding of this molecule's structural architecture.
Introduction and Significance
1-Benzyl-4-phenylpiperidine-4-carboxylic acid (CAS No. 61886-17-7) is a substituted piperidine derivative with a molecular formula of C₁₉H₂₁NO₂ and a molecular weight of 295.4 g/mol .[1] The piperidine ring is a ubiquitous scaffold in pharmaceutical science, forming the core of numerous bioactive agents due to its ability to confer favorable pharmacokinetic properties.[2] This specific compound serves as a crucial precursor and synthetic intermediate in the development of potent analgesics and other psychoactive agents.[3] A thorough understanding of its three-dimensional structure, conformational dynamics, and electronic properties is paramount for designing new chemical entities with enhanced efficacy and selectivity. This guide will dissect the molecule's structure through the lens of modern analytical techniques.
Elucidation of the Core Molecular Framework
The definitive structure of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid is established through a multi-technique analytical approach, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and by inference from crystallographic data of analogous structures.
Conformational Analysis: The Piperidine Ring
While a specific single-crystal X-ray diffraction study for this exact molecule is not publicly available, extensive crystallographic data on related piperidine and piperazine derivatives consistently show that the six-membered ring adopts a stable chair conformation .[4][5] This is the most energetically favorable arrangement, minimizing both angular and torsional strain. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. For 1-Benzyl-4-phenylpiperidine-4-carboxylic acid, the bulky benzyl and phenyl groups are expected to preferentially occupy equatorial positions to minimize steric hindrance (1,3-diaxial interactions), leading to a more stable molecular geometry.
Spectroscopic Characterization
Spectroscopic analysis provides the atomic-level connectivity and chemical environment of the molecule. The combination of NMR and MS creates a self-validating system for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
3.1.1 ¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. The expected signals for 1-Benzyl-4-phenylpiperidine-4-carboxylic acid are:
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Aromatic Protons (7.20-7.50 ppm): Protons on the N-benzyl and C4-phenyl groups will appear as a complex multiplet in this region. The ten protons from these two rings create overlapping signals characteristic of monosubstituted benzene rings.
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Benzyl CH₂ Protons (~3.50 ppm): The two protons of the methylene group (CH₂) connecting the nitrogen to the benzyl ring are expected to appear as a singlet. Their chemical shift is downfield due to the deshielding effect of the adjacent nitrogen and the aromatic ring.
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Piperidine Ring Protons (2.00-3.00 ppm): The eight protons on the piperidine ring will produce complex multiplets. Protons closer to the electron-withdrawing nitrogen atom will be further downfield. The specific splitting patterns are often complex due to the rigid chair conformation and axial/equatorial relationships.
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Carboxylic Acid Proton (11.0-13.0 ppm): The acidic proton of the -COOH group is typically a broad singlet at a very downfield chemical shift and may be exchangeable with deuterium oxide (D₂O).
3.1.2 ¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Carbon Type | Expected Chemical Shift (ppm) | Rationale |
| Carboxylic Carbonyl (C=O) | 175-185 | The carbonyl carbon of the carboxylic acid is highly deshielded and appears far downfield. |
| Aromatic Carbons | 125-140 | The twelve carbons of the two benzene rings will appear in this region. Quaternary carbons will have lower intensity. |
| Benzyl Methylene (CH₂) | 60-65 | This carbon is attached to the nitrogen, shifting it downfield. |
| Piperidine C4 (Quaternary) | 55-60 | The quaternary carbon atom of the piperidine ring, bonded to the phenyl and carboxyl groups. |
| Piperidine CH₂ Carbons | 45-55 | The carbons of the piperidine ring adjacent to the nitrogen. |
| Piperidine CH₂ Carbons | 30-40 | The carbons of the piperidine ring beta to the nitrogen. |
Table 1: Predicted ¹³C NMR Chemical Shifts for 1-Benzyl-4-phenylpiperidine-4-carboxylic acid. These values are estimates based on typical ranges for these functional groups.[6][7]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation analysis. For this molecule, Electron Ionization (EI) would likely be used.
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) of 295, corresponding to the molecular weight of the compound (C₁₉H₂₁NO₂).[1] The stability of this peak can be low in molecules with multiple fragmentation pathways.
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Key Fragmentation Pathways: The causality behind fragmentation is the formation of stable carbocations or neutral losses.
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Loss of COOH (m/z 250): Cleavage of the bond adjacent to the carbonyl group can lead to the loss of the carboxylic acid group (a loss of 45 amu).[8]
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Benzylic Cleavage (m/z 91): The most characteristic fragmentation for N-benzyl compounds is the cleavage of the C-N bond to form the highly stable benzyl cation (C₇H₇⁺), which often rearranges to the even more stable tropylium ion. This typically results in the base peak (the most intense peak) at m/z 91.
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Piperidine Ring Fragmentation: The piperidine ring can undergo various cleavages, often initiated by alpha-cleavage next to the nitrogen atom, leading to a series of peaks that can help confirm the ring structure.[8]
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The relationship between these analytical techniques provides a robust, self-validating workflow for structural confirmation.
Caption: Workflow for the synthesis and structural validation.
Experimental Protocols
The following protocols are standardized methodologies for the analysis of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid. The choice of specific parameters (e.g., solvent, column) is driven by the physicochemical properties of the analyte, such as its polarity and solubility.
Protocol 4.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase (RP) HPLC is the method of choice due to the moderate polarity of the molecule. A C18 column provides excellent separation for aromatic compounds.
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System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is used as a modifier to ensure good peak shape for the carboxylic acid and is MS-compatible).[9]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm (where the phenyl groups absorb).
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary.
-
-
Analysis:
-
Equilibrate the column with an appropriate starting gradient (e.g., 70% A, 30% B) for 10-15 minutes.
-
Inject 10 µL of the sample.
-
Run a linear gradient (e.g., from 30% B to 95% B over 15 minutes) to ensure elution of the compound and any potential impurities.
-
Hold at 95% B for 5 minutes to wash the column.
-
Return to initial conditions and re-equilibrate.
-
-
Data Interpretation:
-
Determine the retention time of the main peak.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
Protocol 4.2: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Add ~0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice, but deuterated dimethyl sulfoxide (DMSO-d₆) may be required for better solubility of the carboxylic acid.
-
Cap the tube and gently invert to dissolve the sample completely.
-
-
¹H NMR Acquisition:
-
Place the sample in the NMR spectrometer.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Acquire a standard ¹H spectrum (typically 16-32 scans).
-
Process the data (Fourier transform, phase correction, baseline correction, and integration).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time are necessary to achieve a good signal-to-noise ratio.
-
Process the data similarly to the ¹H spectrum.
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Caption: Standard workflow for NMR analysis.
Conclusion
The is a composite of several key functional groups: a central piperidine ring in a stable chair conformation, an N-benzyl group, and a C4-substituted phenyl and carboxylic acid. Its architecture is definitively confirmed through a synergistic application of NMR spectroscopy and mass spectrometry. This detailed structural knowledge is the bedrock upon which medicinal chemists can build, enabling the rational design of novel therapeutics with precisely tuned properties for enhanced biological activity.
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